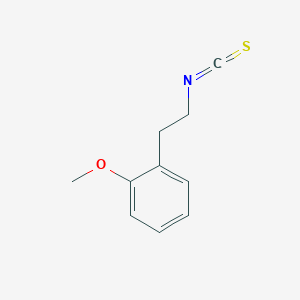

(2-Methoxyphenethyl)isothiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

1-(2-isothiocyanatoethyl)-2-methoxybenzene |

InChI |

InChI=1S/C10H11NOS/c1-12-10-5-3-2-4-9(10)6-7-11-8-13/h2-5H,6-7H2,1H3 |

InChI Key |

AIBHUSMWEAPTQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCN=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyphenethyl Isothiocyanate

Conventional Chemical Synthesis Routes for Isothiocyanates

Traditional methods for synthesizing isothiocyanates are well-established, offering reliable pathways to this class of compounds. These routes typically involve the transformation of primary amines using specific sulfur-containing reagents.

Amine-Based Transformations

The most prevalent conventional method for preparing isothiocyanates starts with a primary amine and carbon disulfide (CS₂). chemrxiv.org This reaction proceeds through an intermediate dithiocarbamate (B8719985) salt, which is then decomposed to yield the final isothiocyanate product. nih.gov The initial step involves the reaction of the primary amine, in this case, 2-(2-methoxyphenyl)ethan-1-amine, with CS₂ in the presence of a base like triethylamine (B128534) to form a dithiocarbamate salt. organic-chemistry.org

This salt is often isolated before being treated with a desulfurizing agent. nih.gov A multitude of reagents have been developed for this decomposition step, each with specific advantages concerning reaction conditions and substrate scope. The choice of reagent can influence the yield and purity of the resulting (2-Methoxyphenethyl)isothiocyanate. For instance, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is favored in some protocols because its byproducts are volatile and easily removed by evaporation, simplifying the workup procedure. kiku.dk Other agents, such as tosyl chloride, are also effective in mediating the decomposition of the in-situ generated dithiocarbamate salt. organic-chemistry.org

Below is a table summarizing various desulfurizing agents used in this common pathway.

| Desulfurizing Agent | Key Characteristics | Relevant Citations |

| Thiophosgene (CSCl₂) ** | The classic reagent, but highly toxic. | nih.govmdpi.com |

| Triphosgene | A solid, safer alternative to thiophosgene. | nih.govresearchgate.net |

| Tosyl Chloride (TsCl) | Mediates decomposition of in situ generated dithiocarbamate salts. | nih.govorganic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Produces volatile byproducts (CO₂, COS, tert-butanol), simplifying purification. | kiku.dkcbijournal.com |

| Hydrogen Peroxide (H₂O₂) ** | A "green" reagent that works under mild conditions in water or protic solvents. | nih.gov |

| Metal Salts (e.g., CoCl₂, CuSO₄) | Inexpensive and readily available catalysts for decomposition. | nih.gov |

| Propane Phosphonic Acid Anhydride (T3P®) | An efficient desulfurating agent for one-pot syntheses from amines. | organic-chemistry.org |

Alternative Reagent-Mediated Syntheses

Beyond the carbon disulfide route, other reagents can mediate the conversion of amines to isothiocyanates. One notable method involves the use of phenyl chlorothionoformate. This synthesis can be performed as a one-pot process for alkyl and electron-rich aryl amines or as a more versatile two-step process suitable for a broader range of substrates, including those with electron-deficient groups. organic-chemistry.orgorganic-chemistry.org The two-step approach first involves the formation of a thiocarbamate intermediate, which is subsequently deprotected to give the isothiocyanate. organic-chemistry.org

Other "thiocarbonyl transfer" reagents have been developed to avoid the toxicity of thiophosgene, such as thiocarbonyldiimidazole and dipyridin-2-yl thionocarbonate. kiku.dkmdpi.com These reagents can be effective but may be expensive or require separate preparation steps. chemrxiv.org

Sustainable and Emerging Synthetic Strategies

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and safer methods for producing isothiocyanates. These strategies often involve catalysis and modern manufacturing technologies like flow chemistry.

Catalytic Approaches in Isothiocyanate Synthesis

Catalysis offers a greener path to isothiocyanate synthesis by reducing waste and avoiding harsh reagents. One innovative method is the amine-catalyzed sulfurization of isocyanides with elemental sulfur. rsc.org This reaction can be performed with catalytic amounts of an amine base, such as DBU, under moderate heating in benign solvents, achieving good to high yields. rsc.org

Catalysts are also employed in conventional amine-based routes. For example, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can significantly accelerate the reaction between an amine, CS₂, and a desulfurizing agent like Boc₂O. kiku.dkcbijournal.com Furthermore, certain metal-based reagents, including cobalt(II) chloride, act as catalysts in the desulfurization of dithiocarbamate salts. nih.gov

Flow Chemistry Applications for Efficient Isothiocyanate Production

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, has emerged as a powerful tool for synthesizing isothiocyanates. nih.govrsc.org This technology is particularly advantageous for handling reactive intermediates and improving reaction safety and scalability. nih.gov The rapid generation of isothiocyanates from chloroximes has been demonstrated using a flow platform with immobilized reagents, which eliminates the need for conventional workup and purification. nih.gov

Integrated flow systems allow for the generation of isothiocyanate-substituted organolithium compounds, which are often unstable under batch conditions, and their subsequent reaction with various electrophiles. thieme-connect.comthieme-connect.com This approach enables multi-step syntheses to be performed in a matter of seconds with high yields, showcasing the potential for highly efficient and automated production of complex isothiocyanate-containing molecules. thieme-connect.comresearchgate.net

Precursor Compound Derivatization and Isolation Techniques

The successful synthesis of this compound is dependent on the availability of its direct precursor and the effective purification of the final product.

The primary precursor for the synthesis of this compound is 2-(2-methoxyphenyl)ethan-1-amine . This amine undergoes the transformations described in the sections above to install the isothiocyanate functional group.

Once the chemical synthesis is complete, the target compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the physical properties of the product.

| Isolation Technique | Description | Application | Relevant Citations |

| Solvent Extraction | The product is partitioned between two immiscible liquids (e.g., an organic solvent like dichloromethane (B109758) and an aqueous solution) to separate it from water-soluble impurities. | Commonly used in laboratory-scale synthesis and natural product isolation. | nih.gov |

| Evaporation/Filtration | Volatile byproducts and solvents are removed under vacuum. Insoluble solids, such as ammonium (B1175870) salts, are removed by filtration. | Effective for methods using reagents like Boc₂O, which produce gaseous byproducts. | kiku.dk |

| Column Chromatography | The product is separated from impurities by passing the mixture through a column packed with a stationary phase (e.g., silica (B1680970) gel). | A standard laboratory method for achieving high purity, often used for complex mixtures. | rsc.orgnih.gov |

| Distillation/Rectification | The product is purified based on differences in boiling points. This is highly effective for liquid products. | Used for large-scale and industrial production to achieve high-purity compounds. | epo.org |

For industrial-scale production, a multi-step purification process involving washing, distillation, and rectification can be employed to achieve purities exceeding 99.6%. epo.org

Biochemical and Cellular Mechanisms of Action of 2 Methoxyphenethyl Isothiocyanate

Modulation of Intracellular Signaling Pathways

The biological effects of (2-Methoxyphenethyl)isothiocyanate are largely attributed to its capacity to modulate critical intracellular signaling pathways. These pathways govern fundamental cellular functions, and their modulation by this compound can lead to significant changes in cell behavior and fate.

Regulation of Oxidative Stress Responses and Antioxidant Enzyme Induction (e.g., Nrf2 Pathway Activation)

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress. nih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov Nrf2 activation plays a vital role in protecting cells from damage induced by such stress. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). semanticscholar.orgresearchgate.net However, in the presence of inducers like this compound, this complex is disrupted, allowing Nrf2 to move into the nucleus. researchgate.net Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, initiating the transcription of a suite of antioxidant and phase II detoxifying enzymes. nih.govsemanticscholar.org These enzymes include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD). researchgate.netsemanticscholar.org By upregulating these protective enzymes, this compound enhances the cell's capacity to counteract oxidative damage. nih.gov

| Pathway Component | Role in Oxidative Stress Response | Effect of this compound |

| Nrf2 | Master regulator of antioxidant response. nih.gov | Activated. nih.govresearchgate.net |

| Keap1 | Cytoplasmic repressor of Nrf2. semanticscholar.org | Disrupted from Nrf2 complex. researchgate.net |

| ARE | DNA binding site for Nrf2. nih.gov | Bound by Nrf2, leading to gene transcription. researchgate.net |

| HO-1, NQO1, SOD | Antioxidant and detoxifying enzymes. researchgate.netsemanticscholar.org | Expression is induced. researchgate.net |

Mechanisms of Apoptosis Induction

This compound can induce apoptosis, or programmed cell death, in various cell types. nih.govnih.govnih.gov This process is crucial for removing damaged or unwanted cells and is tightly regulated by a complex network of signaling molecules.

One of the key mechanisms involves the mitochondria. Treatment with this compound can lead to a decrease in the mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event is a critical trigger for the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Specifically, the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP) are observed. nih.gov

Furthermore, this compound influences the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It has been shown to reduce the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov While it can induce apoptosis in cells overexpressing anti-apoptotic proteins like Bcl-xL, the mechanism appears to be indirect rather than through direct interaction with these proteins. nih.gov The induction of apoptosis by this compound can also be linked to the generation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov

| Apoptotic Event | Description | Role of this compound |

| Mitochondrial Potential | The electrochemical gradient across the inner mitochondrial membrane. | Decreased. nih.gov |

| Cytochrome c Release | Release of a key apoptotic signaling molecule from mitochondria. nih.gov | Induced. nih.gov |

| Caspase-3 Activation | Activation of a key executioner caspase. nih.gov | Induced. nih.gov |

| PARP Cleavage | A hallmark of apoptosis executed by caspases. nih.gov | Induced. nih.gov |

| Bcl-2/Mcl-1 Expression | Anti-apoptotic proteins. nih.gov | Reduced. nih.gov |

| ROS Production | Generation of reactive oxygen species. nih.gov | Induced. nih.gov |

| GSH Depletion | Depletion of a major intracellular antioxidant. nih.gov | Induced. nih.gov |

Effects on Cell Cycle Progression and Arrest

This compound has been observed to inhibit cell proliferation by inducing cell cycle arrest, a process that halts cell division at specific checkpoints. nih.govnih.gov This allows for DNA repair or, if the damage is too severe, can lead to apoptosis.

Studies have shown that this compound can cause cells to arrest in the G2/M phase of the cell cycle. nih.govnih.govnih.gov This arrest is associated with the modulation of key cell cycle regulatory proteins. For instance, the expression of Cdk1 and cyclin B1, proteins essential for the G2/M transition, has been shown to be downregulated following treatment with this compound. nih.gov Other isothiocyanates have been shown to up-regulate the cyclin-dependent kinase inhibitor p21 and activate checkpoint kinase 2, while down-regulating other G2/M regulatory proteins like Cdc2 and cell division cycle 25C (Cdc25C). researchgate.net The G2/M phase-arrested cells appear to be more susceptible to undergoing apoptosis. nih.gov

| Cell Cycle Phase | Key Regulatory Proteins | Effect of this compound |

| G2/M Phase | Cdk1, Cyclin B1. nih.gov | Arrest induced. nih.govnih.govnih.gov |

| Cdk1, Cyclin B1. nih.gov | Expression downregulated. nih.gov |

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and in pathological conditions. This compound has been shown to inhibit angiogenesis both in vitro and ex vivo. nih.gov

The anti-angiogenic effects of this compound are mediated through several mechanisms. It can decrease the survival of human umbilical vein endothelial cells (HUVEC) and inhibit their ability to form capillary-like tube structures. nih.gov Furthermore, it suppresses the migration and invasion potential of these cells. nih.gov These effects are associated with a reduction in the secretion of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor, and the downregulation of its receptor, VEGF receptor 2. nih.gov Additionally, this compound can inactivate the prosurvival serine-threonine kinase Akt, a downstream effector of VEGF signaling. nih.gov Other isothiocyanates have been shown to inhibit angiogenesis by suppressing the phosphorylation of both VEGFR2 and Tie2, another key receptor in angiogenesis. researchgate.net

| Angiogenic Process | Key Molecules/Pathways | Effect of this compound |

| Endothelial Cell Survival | - | Decreased. nih.gov |

| Tube Formation | - | Inhibited. nih.gov |

| Cell Migration/Invasion | - | Inhibited. nih.gov |

| VEGF Secretion | Vascular Endothelial Growth Factor. nih.gov | Suppressed. nih.gov |

| VEGF Receptor 2 | Receptor for VEGF. nih.gov | Downregulated. nih.gov |

| Akt Signaling | Prosurvival kinase pathway. nih.gov | Inactivated. nih.gov |

Interactions with Metabolic and Detoxification Enzymes

This compound can influence the activity of enzymes involved in the metabolism and detoxification of various compounds, including carcinogens and drugs. Its primary interaction is with the cytochrome P450 family of enzymes.

Cytochrome P450 (Phase I) Enzyme Inhibition

Cytochrome P450 (CYP) enzymes are a major family of phase I metabolic enzymes responsible for the oxidation of a wide range of substances. nih.gov this compound has been shown to be a potent inhibitor of several human CYP isoforms. nih.govnih.gov This inhibition can be competitive, noncompetitive, or a mixed-type, depending on the specific CYP isoform. nih.gov

For example, it competitively inhibits CYP1A2 and CYP2A6, while noncompetitively inhibiting CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov Its inhibition of CYP3A4 is of a mixed type. nih.gov Notably, it does not significantly affect CYP2C8 activity. nih.gov Furthermore, this compound acts as a mechanism-based inactivator of CYP2E1, meaning it is converted by the enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. nih.gov This selective inhibition of CYP enzymes involved in carcinogen activation is considered a major mechanism of its chemopreventive effects. nih.gov

| Cytochrome P450 Isoform | Type of Inhibition by this compound |

| CYP1A2 | Competitive. nih.gov |

| CYP2A6 | Competitive. nih.gov |

| CYP2B6 | Noncompetitive. nih.gov |

| CYP2C8 | No significant effect. nih.gov |

| CYP2C9 | Noncompetitive. nih.gov |

| CYP2C19 | Noncompetitive. nih.gov |

| CYP2D6 | Noncompetitive. nih.gov |

| CYP2E1 | Noncompetitive and Mechanism-based inactivation. nih.gov |

| CYP3A4 | Mixed-type (competitive and noncompetitive). nih.gov |

Induction of Phase II Biotransformation Enzymes

Isothiocyanates are potent inducers of phase II detoxification enzymes, a critical cellular defense mechanism against carcinogens and oxidative stress. This family of enzymes, which includes Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), catalyzes the conjugation and subsequent excretion of harmful substances. nih.govscirp.org The induction of these enzymes is a hallmark of the chemopreventive activity of ITCs. nih.gov

The principal mechanism governing this induction is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. frontiersin.orgnih.gov Isothiocyanates and other electrophiles can react with specific cysteine residues on Keap1. frontiersin.org This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. frontiersin.orgnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II enzymes, thereby initiating their transcription. nih.gov This activation allows cells to mount a robust defense against electrophilic and oxidative insults. nih.gov While phenethyl isothiocyanate (PEITC), a structurally similar compound, is a known inducer of this pathway, specific quantitative data for its 2-methoxy derivative is not extensively documented. nih.govnih.gov

Table 1: Key Phase II Enzymes Induced by Isothiocyanates

| Enzyme | Function | Role in Cellular Protection |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Catalyzes the two-electron reduction of quinones, preventing the formation of reactive oxygen species. | Detoxification of carcinogenic quinones and protection against oxidative stress. |

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. nih.gov | Inactivation and facilitation of the excretion of carcinogens and other toxins. nih.gov |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce biliverdin, iron, and carbon monoxide. | Biliverdin and its product, bilirubin, are potent antioxidants; HO-1 plays a key role in the anti-inflammatory response. nih.gov |

Modulation of Other Enzymatic Activities (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase)

Recent studies have identified the isothiocyanate functional group as a potent pharmacophore for inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.orgacs.org NAAA is a lysosomal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic molecule N-palmitoylethanolamide (PEA). acs.orgsci-hub.se By inhibiting NAAA, the levels of endogenous PEA are increased, which can then exert its therapeutic effects, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα). acs.org

The development of synthetic isothiocyanates has led to potent and selective NAAA inhibitors with low nanomolar efficacy. acs.orgacs.orgconsensus.app These inhibitors likely act by forming a covalent bond with a critical cysteine residue (Cys126) in the active site of NAAA, a mechanism common for other electrophilic NAAA inhibitors. sci-hub.se This covalent modification inactivates the enzyme. The inhibition of NAAA is being explored as a promising therapeutic strategy for managing conditions involving inflammation and pain. acs.orgnih.gov Although structure-activity relationship studies have been conducted on various synthetic isothiocyanates, specific data detailing the inhibitory potency of this compound on NAAA are not yet available. acs.orgacs.org

Table 2: Enzymes Modulated by Isothiocyanates

| Enzyme | Family | Primary Function | Effect of Isothiocyanate Interaction |

| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Cysteine Hydrolase | Hydrolysis of N-acylethanolamines (e.g., PEA). sci-hub.se | Inhibition : Increases endogenous levels of anti-inflammatory and analgesic lipids. acs.orgnih.gov |

Direct Molecular Target Engagement and Adduct Formation (e.g., Protein Thiocarbamoylation)

A fundamental mechanism of action for isothiocyanates is their ability to directly engage with molecular targets through the formation of covalent adducts. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins. nih.gov This reaction, known as thiocarbamoylation, results in the formation of a stable dithiocarbamate (B8719985) linkage, altering the structure and function of the target protein. nih.govnih.gov

This covalent modification is a key event that triggers many of the downstream cellular effects of ITCs. nih.gov For example, the modification of Keap1 is central to the induction of phase II enzymes. Beyond Keap1, isothiocyanates have been shown to form adducts with a variety of other cellular proteins. One notable target is the chaperone protein Hsp90β. Thiocarbamoylation of a specific cysteine residue (Cys-521) on Hsp90β by an ITC has been shown to activate the heat shock response pathway. nih.govnih.gov Other studies have identified numerous protein targets, suggesting that the biological activity of ITCs is a result of their interaction with a complex network of cellular proteins. nih.govnih.govdntb.gov.ua The specific protein targets of this compound have not been explicitly identified, but it is expected to follow this general mechanism of protein adduction.

Table 3: Examples of Protein Targets of Isothiocyanates

| Protein Target | Function | Consequence of Thiocarbamoylation |

| Keap1 | Nrf2 repressor protein. nih.gov | Nrf2 activation and induction of phase II antioxidant enzymes. frontiersin.orgnih.gov |

| Hsp90β | Chaperone ATPase involved in protein folding and stability. nih.gov | Activation of the heat shock response. nih.govnih.gov |

| Tubulin | A key component of the cytoskeleton. | Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. |

| Glutathione (GSH) | Major intracellular antioxidant and substrate for GSTs. nih.gov | Formation of ITC-GSH conjugates for detoxification and transport. nih.gov |

Based on a comprehensive review of the available scientific literature, there is insufficient data to generate an article on the preclinical biological activities of This compound according to the specified outline.

The search for specific research findings on the in vitro and in vivo efficacy of this particular compound did not yield the necessary information to accurately and thoroughly populate the requested sections on its anti-proliferative, anti-inflammatory, antimicrobial, and neuroprotective effects. The existing body of research focuses extensively on related but structurally distinct isothiocyanates, such as Phenethyl isothiocyanate (PEITC), Sulforaphane (SFN), and Benzyl (B1604629) isothiocyanate (BITC). However, information detailing the specific biological activities of the 2-methoxy substituted variant is not available in the public domain.

Therefore, it is not possible to construct the requested scientific article while adhering to the strict requirements of focusing solely on "this compound" and following the provided detailed outline.

Preclinical Biological Activities of 2 Methoxyphenethyl Isothiocyanate in Model Systems

In Vivo Investigations in Non-Human Organism Models

Modulation of Gut Microbiota Composition and Function in Animal Studies

No studies were identified that specifically investigated the impact of (2-Methoxyphenethyl)isothiocyanate on the composition and function of gut microbiota in animal models. Research on other isothiocyanates suggests that this class of compounds can influence the gut microbial environment, but data specific to the 2-methoxy derivative is lacking.

Pharmacodynamic and Biochemical Endpoints in Animal Systems

Similarly, there is a dearth of information regarding the pharmacodynamic and biochemical endpoints of this compound in animal systems. While general pharmacodynamic properties have been characterized for other isothiocyanates, including their interaction with various cellular targets and pathways, these findings are not specific to this compound. Without dedicated studies, it is not possible to provide specific data tables or detailed research findings on the biochemical effects of this particular compound in animal models.

Analytical and Characterization Methodologies for 2 Methoxyphenethyl Isothiocyanate in Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating (2-Methoxyphenethyl)isothiocyanate from other compounds in a mixture. The choice between liquid and gas chromatography is dictated by the compound's volatility and thermal stability.

Liquid Chromatography (LC, HPLC, UPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of isothiocyanates (ITCs) like this compound. mdpi.com These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

A significant challenge in the HPLC analysis of ITCs is their potential for precipitation in the chromatographic system, which can lead to inaccurate quantification. researchgate.net To mitigate this, methods have been developed that involve heating the column, which has been shown to reduce losses of injected ITCs by two to ten times depending on the specific compound. researchgate.net

For enhanced detection, especially when dealing with low concentrations or the absence of strong UV chromophores, derivatization is often employed. mdpi.com A common approach is the cyclocondensation reaction with 1,2-benzenedithiol (B97157), which forms a product that can be readily detected by UV spectroscopy. nih.govnih.gov Another derivatization strategy involves reaction with N-acetyl-L-cysteine (NAC), forming dithiocarbamates that are amenable to HPLC analysis. mostwiedzy.pl

Table 1: HPLC Methods for Isothiocyanate Analysis

| Parameter | Method 1: Cyclocondensation with 1,2-benzenedithiol | Method 2: Derivatization with N-acetyl-L-cysteine (NAC) |

| Derivatizing Agent | 1,2-benzenedithiol | N-acetyl-L-cysteine (NAC) and NaHCO3 |

| Reaction Conditions | Not specified | 1 hour at 50°C |

| Detection Method | UV detection at 365 nm | HPLC with Diode Array Detector (DAD) |

| Sensitivity | Picomole level | Limits of detection below 4.9 nmol/mL |

| Key Advantage | High sensitivity | Wide applicability to various ITCs |

| Reference | nih.gov | mostwiedzy.pl |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While many isothiocyanates are volatile, their analysis by GC can be complicated by their thermal lability. nih.gov For less volatile or thermally sensitive ITCs, derivatization may be necessary to improve their chromatographic behavior. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated compounds. mdpi.comresearchgate.net The use of GC-MS allows for the determination of the molecular weight and fragmentation pattern of the analyte, providing a high degree of confidence in its identification. mdpi.com

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Single Stage and Tandem Mass Spectrometry (MS/MS, TOF-MS, Q-TOF-MS)

Single-stage mass spectrometry provides the molecular weight of the parent ion. However, for more complex analyses and unambiguous identification, tandem mass spectrometry (MS/MS) is employed. nih.gov In MS/MS, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides a unique "fingerprint" for the compound, enhancing specificity.

Time-of-Flight (TOF) and Quadrupole-Time-of-Flight (Q-TOF) mass spectrometers offer high resolution and mass accuracy, which are critical for determining the elemental composition of unknown compounds and for differentiating between compounds with very similar masses. mdpi.com Liquid chromatography is frequently coupled with tandem mass spectrometry (LC-MS/MS) for the comprehensive analysis of isothiocyanates and their metabolites in various samples, including biological fluids. nih.govnih.gov

Table 2: Mass Spectrometry Techniques for Isothiocyanate Analysis

| Technique | Ionization Method | Key Application | Advantages | Reference |

| LC-MS/MS | Electrospray Ionization (ESI) | Comprehensive analysis of ITCs and metabolites | High sensitivity and specificity, suitable for complex matrices | nih.gov |

| GC-MS | Electron Ionization (EI) | Analysis of volatile ITCs | Provides detailed fragmentation patterns for structural elucidation | mdpi.com |

| UPLC-HRMS/MS | Not specified | Qualitative and quantitative determination | High resolution and mass accuracy, avoids derivatization | mdpi.com |

Applications in Metabolite Profiling

The study of how this compound is metabolized in biological systems is crucial for understanding its activity. LC-MS/MS is a key technology for metabolite profiling, allowing for the simultaneous determination of the parent compound and its various metabolic products. nih.gov For instance, a method was developed for the simultaneous analysis of allyl isothiocyanate and its phase II metabolites using ultra-high-performance liquid chromatography/tandem mass spectrometry after a derivatization step. nih.gov This approach enables researchers to track the metabolic fate of the isothiocyanate and identify the key biotransformation pathways.

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in this compound.

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, can be used to identify the characteristic isothiocyanate functional group (-N=C=S), which exhibits a strong and distinctive absorption band. nih.gov While not typically used for primary quantification, FT-IR is a rapid and non-destructive method for confirming the presence of the isothiocyanate moiety. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

Detailed experimental NMR data for this compound is not widely published. However, a reliable estimation of its ¹H and ¹³C NMR chemical shifts can be extrapolated from the analysis of its structural precursors and closely related analogs, such as 2-methoxyphenethylamine (B1581544) and phenethyl isothiocyanate.

The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to the aromatic protons of the methoxy-substituted benzene (B151609) ring, the methylene (B1212753) (-CH2-) protons of the ethyl chain, and the singlet for the methoxy (B1213986) (-OCH3) group protons. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The two methylene groups would present as triplets, with the one adjacent to the aromatic ring appearing around δ 2.9-3.0 ppm and the one bonded to the isothiocyanate group shifted further downfield to approximately δ 3.6-3.7 ppm. The methoxy protons are expected to be observed as a sharp singlet around δ 3.8 ppm.

For the ¹³C NMR spectrum, the isothiocyanate carbon (-NCS) is a key diagnostic signal, typically appearing in the range of δ 125-140 ppm, though it can sometimes be broad and of low intensity. The carbons of the aromatic ring would resonate between δ 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded. The methylene carbons would be found in the aliphatic region of the spectrum, with the carbon adjacent to the isothiocyanate group appearing at a higher chemical shift (around δ 46 ppm) than the one bonded to the phenyl ring (around δ 36 ppm). The methoxy carbon would have a characteristic shift around δ 55 ppm.

Interactive Data Table: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is estimated based on the analysis of structurally similar compounds and may vary from experimentally determined values.

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8-7.3 (m) | 110-130 |

| Aromatic C-OCH₃ | - | ~157 |

| Aromatic C-CH₂ | - | ~130 |

| -CH₂-Ar | 2.9-3.0 (t) | ~36 |

| -CH₂-NCS | 3.6-3.7 (t) | ~46 |

| -OCH₃ | ~3.8 (s) | ~55 |

| -N=C=S | - | 125-140 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound. These methods are complementary and are particularly useful for identifying the characteristic isothiocyanate (-N=C=S) group.

A comprehensive study on the closely related compound, 2-methoxyphenyl isothiocyanate, offers a strong basis for the interpretation of the vibrational spectra of this compound. nih.gov The most prominent and diagnostic feature in the IR spectrum is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group, which is expected to appear around 2100 cm⁻¹. nih.gov In the Raman spectrum, this mode may also be present, although its intensity can be variable.

Other significant vibrational modes include the C-H stretching frequencies of the aromatic ring and the methylene groups, typically observed in the 2800-3100 cm⁻¹ region. The stretching vibrations of the methoxy group (-OCH₃) are also characteristic, with an expected strong absorption in the IR spectrum around 1023 cm⁻¹ for the symmetric stretching mode. nih.gov The aromatic ring breathing mode is often prominent in the Raman spectrum and is anticipated around 1040 cm⁻¹. nih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound based on an Analog

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Intensity |

| Asymmetric -N=C=S stretch | ~2100 | IR, Raman | Strong (IR) |

| Aromatic C-H stretch | 3000-3100 | IR, Raman | Medium to Weak |

| Aliphatic C-H stretch | 2800-3000 | IR, Raman | Medium |

| Aromatic C=C stretch | 1450-1600 | IR, Raman | Medium |

| -OCH₃ symmetric stretch | ~1023 | IR | Strong |

| Phenyl ring breathing | ~1040 | Raman | Strong |

Challenges and Advancements in Extraction and Sample Preparation for Analytical Research

The accurate and reproducible analysis of this compound is highly dependent on the efficiency and reliability of the extraction and sample preparation methods employed. While this compound is synthetic, the challenges faced in its analysis often mirror those encountered with naturally occurring isothiocyanates, particularly concerning their inherent reactivity and potential for degradation.

A primary challenge in the analytical research of isothiocyanates is their stability. These compounds can be susceptible to degradation, especially in the presence of certain nucleophiles or under adverse temperature and pH conditions. Therefore, sample processing and storage are critical steps to prevent analyte loss. For synthetic samples, ensuring the purity of solvents and the inertness of sample vials is crucial.

In the context of High-Performance Liquid Chromatography (HPLC), a common analytical technique for isothiocyanates, a significant challenge can be the precipitation of the analyte in the chromatographic system, especially when using reversed-phase columns with aqueous-organic mobile phases. This can lead to inaccurate quantification and system blockages. An advancement to mitigate this issue is the use of elevated column temperatures, which can enhance the solubility of isothiocyanates and reduce precipitation, leading to improved peak shapes and more reliable results.

Furthermore, the isothiocyanate group lacks a strong chromophore, which can result in low sensitivity when using standard UV-Vis detectors in HPLC. To address this, derivatization strategies have been developed to enhance detectability. For instance, reaction with nucleophilic reagents like 1,2-benzenedithiol or N-acetyl-L-cysteine can yield products with significantly improved UV absorption or fluorescence properties, thereby lowering the limits of detection and quantification.

Advancements in sample cleanup techniques, such as Solid-Phase Extraction (SPE), are also pertinent to the analysis of synthetic isothiocyanates, especially when they need to be isolated from complex matrices like reaction mixtures or biological fluids. SPE can effectively remove interfering substances and concentrate the analyte, leading to cleaner chromatograms and more accurate results.

Computational and Theoretical Investigations of 2 Methoxyphenethyl Isothiocyanate

Structure-Activity Relationship (SAR) Analyses and Design Principles

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For arylalkyl isothiocyanates, key structural features have been identified that dictate their potency as inhibitors of various biological processes, such as lung tumorigenesis. nih.gov

Key Structural Features and Design Principles:

Alkyl Chain Length: The length of the alkyl chain connecting the phenyl ring to the isothiocyanate group is a critical determinant of activity. Studies comparing PEITC with analogs having longer chains (e.g., 6-phenylhexyl isothiocyanate and 8-phenyloctyl isothiocyanate) have shown that increasing the chain length can lead to greater inhibitory potency against lung tumorigenesis. nih.gov

Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring, such as the 2-methoxy group in (2-Methoxyphenethyl)isothiocyanate, are crucial. While the phenyl moiety itself is not considered essential for activity, as purely alkyl isothiocyanates also show strong inhibitory effects, substitutions can modulate the compound's electronic and steric properties, thereby influencing target binding and efficacy. nih.gov

Isothiocyanate Group Position: The location of the -N=C=S group is important. Secondary isothiocyanates have been shown to possess higher potency than their primary isomers. nih.gov

Multi-Isothiocyanate Derivatives: A modern design principle involves creating derivatives that contain multiple isothiocyanate groups. These "multi-ITCs" have demonstrated significantly stronger inhibitory activity in certain contexts, such as the inhibition of stomatal opening in plants, suggesting that increasing the number of reactive functional groups can enhance biological effect. nih.govresearchgate.net

The design of novel isothiocyanate-based agents often involves modifying these structural elements to optimize interactions with specific biological targets and improve pharmacokinetic properties. nih.govnih.gov

Table 1: SAR Findings for Isothiocyanate Analogs in Tumor Inhibition This table summarizes findings from a study on the inhibition of lung tumorigenesis in mice.

| Compound | Structural Feature | Relative Inhibitory Potency | Source |

| Allyl isothiocyanate | Short, unsaturated chain | Inactive at tested doses | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Two-carbon alkyl chain | Active, used as a benchmark | nih.gov |

| 6-Phenylhexyl isothiocyanate | Six-carbon alkyl chain | More potent than PEITC | nih.gov |

| 8-Phenyloctyl isothiocyanate | Eight-carbon alkyl chain | Stronger inhibitor than 6-phenylhexyl ITC | nih.gov |

| 1-Dodecyl isothiocyanate | Alkyl chain, no phenyl group | Most potent at 1 µmol dose | nih.gov |

| 2-Hexyl isothiocyanate | Secondary isothiocyanate | More potent than 1-hexyl isothiocyanate | nih.gov |

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, binds to the three-dimensional structure of a protein target. These studies provide insights into the specific amino acid interactions that stabilize the ligand-protein complex, which is fundamental to the compound's mechanism of action. nih.govnih.gov

Computational docking studies performed on the parent compound, PEITC, have successfully predicted and explained its inhibitory activity against specific cancer-relevant targets. nih.gov For instance, docking simulations showed that PEITC is a potent inhibitor of the proteasomal cysteine deubiquitinases USP14 and UCHL5. nih.gov The simulations revealed that the isothiocyanate moiety of PEITC could interact directly with the catalytic triad (B1167595) (Cysteine, Histidine, and Aspartic acid) within the active site of these enzymes. nih.gov This computational prediction was subsequently confirmed by biochemical assays. nih.gov

Similarly, molecular docking has been used to evaluate the binding of isothiocyanate derivatives to a range of other targets, including those involved in inflammation and cell signaling. nih.gov The results of these simulations typically show that the isothiocyanate molecule forms multiple interactions within the binding pocket of a target, including hydrogen bonds and hydrophobic interactions, which contribute to its binding affinity. nih.gov For this compound, the 2-methoxy group would be expected to influence these interactions, potentially forming additional hydrogen bonds or altering the compound's orientation within the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govyoutube.com Instead of focusing on a single target, QSAR models use structural or physicochemical properties, known as "descriptors," to predict the activity of new or untested compounds. researchgate.netwur.nl

A QSAR study on a set of 26 different isothiocyanates successfully developed models to predict their antibacterial activity. researchgate.netwur.nl The models demonstrated high predictive power and revealed the key physicochemical properties that govern the antimicrobial effects of ITCs. researchgate.netwur.nl These properties include:

Partial Charge: The distribution of electron density across the molecule.

Polarity: The separation of electric charge leading to a dipole moment.

Reactivity: The chemical reactivity of the isothiocyanate group.

Shape: The three-dimensional conformation of the molecule.

Table 2: Summary of QSAR Modeling for Isothiocyanate Antibacterial Activity

| Model Parameter | Finding | Implication for this compound | Source |

| Model Fit (R²adj) | 0.86–0.93 | The model accurately explains the variance in the data. | researchgate.netwur.nl |

| Predictive Power (Q²adj) | 0.80–0.89 | The model has high internal predictive capability. | researchgate.netwur.nl |

| Key Descriptors | Partial charge, polarity, reactivity, and shape | The activity of this compound would be predictable based on these calculated properties. The 2-methoxy group directly influences charge, polarity, and shape. | researchgate.netwur.nl |

| Utility | Predicts antibacterial activity of new ITCs and ITC-rich mixtures. | A similar QSAR model could be developed to predict the specific activity of this compound and guide the design of more potent analogs. | researchgate.netwur.nl |

Prediction of Biochemical Pathways and Reactivity

Computational methods can predict the metabolic fate of xenobiotics (foreign compounds) and their intrinsic chemical reactivity. nih.gov For this compound, its primary biochemical pathway is predicted to be analogous to that of PEITC. nih.gov The principal metabolic route for PEITC involves conjugation with the endogenous antioxidant glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugate is then further processed and ultimately eliminated from the body as a mercapturic acid (N-acetylcysteine conjugate). nih.gov

The core of the biological activity of isothiocyanates stems from the high electrophilicity of the central carbon atom in the -N=C=S group. mdpi.com This makes it highly reactive toward nucleophiles, particularly the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues in proteins. nih.gov

Computational studies using Density Functional Theory (DFT) have verified this reactivity. nih.gov These calculations confirm that isothiocyanates react rapidly with cysteine moieties, and while these initial adducts can be reversible, stable adducts are formed with lysine. nih.gov This covalent modification of proteins is a key mechanism of action. Recent quantitative chemical proteomics studies have provided direct evidence of this, showing that PEITC covalently modifies specific cysteine residues on the pro-apoptotic protein BID, which unleashes its cell-death-promoting function. nih.gov Therefore, it is predicted that this compound exerts its biological effects through similar covalent interactions with key cellular proteins, leading to the modulation of critical signaling pathways. researchgate.net

Future Research Directions and Translational Perspectives for 2 Methoxyphenethyl Isothiocyanate

Elucidation of Novel Molecular and Cellular Targets

Future research on (2-Methoxyphenethyl)isothiocyanate will critically focus on identifying and characterizing its novel molecular and cellular targets. While research on the broader class of isothiocyanates, particularly phenethyl isothiocyanate (PEITC), has identified several mechanisms of action, the specific targets of the methoxy-substituted analog remain a key area for investigation. The presence of the methoxy (B1213986) group on the phenyl ring may alter the compound's electronic properties, influencing its reactivity and potential interactions with cellular macromolecules.

Prospective research should aim to move beyond the established targets of isothiocyanates, such as the modulation of phase I and II enzymes, and delve into unexplored areas. nih.gov This includes identifying unique protein binding partners, investigating its influence on non-coding RNAs, and exploring its effects on novel signaling pathways. Advanced proteomic and genomic techniques will be instrumental in mapping the complete interactome of this compound, providing a comprehensive view of its cellular effects.

Key research questions for the future include:

How does the methoxy group of this compound influence its binding affinity and specificity for known isothiocyanate targets?

What are the unique molecular targets of this compound that are not engaged by other isothiocyanates like PEITC or sulforaphane?

Does this compound modulate epigenetic mechanisms, such as DNA methylation or histone modification, in a distinct manner? nih.gov

Elucidating these novel targets will provide a more precise understanding of the compound's mechanism of action and pave the way for its use in highly specific research applications.

Exploration of Synergistic Effects in Combination Research Models

A significant future research avenue for this compound lies in the exploration of its synergistic effects when used in combination with other compounds in various research models. The multi-targeted nature of isothiocyanates suggests that their efficacy could be enhanced when combined with agents that act on complementary or parallel cellular pathways. nih.gov

Future studies should be designed to systematically evaluate the synergistic potential of this compound with a range of other research compounds. This could include compounds that target different phases of the cell cycle, induce alternative cell death pathways, or inhibit pro-survival signaling. For instance, investigating its combination with agents that target the PI3K/Akt/mTOR pathway or other key signaling cascades could reveal potent synergistic interactions.

Interactive Table: Potential Combination Research Models for this compound

| Research Compound Class | Rationale for Combination | Potential Research Model |

|---|---|---|

| Kinase Inhibitors | Targeting parallel pro-survival pathways | In vitro cell culture, xenograft models |

| Apoptosis Inducers | Enhancing programmed cell death | 3D spheroid cultures, organoid models |

The exploration of these combinations will not only enhance the potential research applications of this compound but also provide valuable insights into the complex interplay of cellular signaling pathways.

Development of Advanced Delivery Systems for Enhanced Research Applications

To overcome challenges related to the stability and bioavailability of isothiocyanates, future research will need to focus on the development of advanced delivery systems for this compound. The inherent reactivity of the isothiocyanate group can lead to poor stability in aqueous environments, limiting its utility in some research settings. nih.gov

The development of nano-based delivery systems, such as liposomes, micelles, and nanoparticles, offers a promising strategy to protect the compound from degradation, improve its solubility, and enable targeted delivery to specific cells or tissues in research models. These advanced formulations can be engineered to release the compound in a controlled manner, ensuring sustained exposure at the target site.

Future research in this area should focus on:

Formulating this compound into various nanocarriers and characterizing their physicochemical properties.

Evaluating the release kinetics and stability of the encapsulated compound in different biological media.

Assessing the cellular uptake and intracellular trafficking of the nano-formulations in relevant cell lines.

The successful development of such delivery systems will be crucial for translating the potential of this compound into more reproducible and effective outcomes in preclinical research.

Integration of Systems Biology and Omics Approaches in Isothiocyanate Research

A holistic understanding of the biological effects of this compound can be achieved through the integration of systems biology and multi-omics approaches. Rather than focusing on a single target or pathway, these approaches allow for the simultaneous analysis of changes across the genome, transcriptome, proteome, and metabolome.

Future research should leverage these powerful technologies to create a comprehensive molecular snapshot of cells and tissues exposed to this compound.

Proteomics: To identify global changes in protein expression and post-translational modifications, revealing novel targets and perturbed pathways.

Metabolomics: To analyze alterations in cellular metabolism and identify key metabolic nodes affected by the compound.

Transcriptomics: To profile changes in gene expression and identify regulatory networks that are modulated.

By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's mechanism of action. This systems-level perspective will be invaluable for identifying key molecular drivers of its effects and for generating new hypotheses for further investigation.

Role in Mechanistic Toxicology Studies (excluding safety/adverse effects)

This compound can serve as a valuable tool in mechanistic toxicology studies to probe cellular responses to electrophilic stress. The isothiocyanate functional group is a known electrophile that can react with nucleophilic cellular components, such as cysteine residues in proteins. This reactivity is central to its biological activity and also underlies its potential to induce cellular stress.

Future mechanistic toxicology studies, distinct from safety or adverse effect profiling, could utilize this compound to investigate fundamental cellular processes, including:

Oxidative Stress Signaling: Examining how the compound induces reactive oxygen species (ROS) and activates downstream signaling pathways, such as the Nrf2-ARE pathway. nih.gov

Protein Misfolding and the Unfolded Protein Response (UPR): Investigating whether the adduction of the compound to proteins leads to misfolding and triggers the UPR.

Mitochondrial Dysfunction: Assessing the impact of the compound on mitochondrial bioenergetics, membrane potential, and the induction of the mitochondrial permeability transition.

By using this compound as a chemical probe, researchers can gain deeper insights into the intricate mechanisms that cells employ to cope with chemical stressors, contributing to a better understanding of fundamental toxicology principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.